molecular formula C9H7F2NO4 B1413103 Methyl 3,5-difluoro-2-nitrophenylacetate CAS No. 1806333-11-8

Methyl 3,5-difluoro-2-nitrophenylacetate

Cat. No.: B1413103
CAS No.: 1806333-11-8
M. Wt: 231.15 g/mol
InChI Key: KYDKBLPQUCEYAL-UHFFFAOYSA-N
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Description

Methyl 3,5-difluoro-2-nitrophenylacetate is a fluorinated aromatic ester characterized by a nitro group at the 2-position and fluorine atoms at the 3- and 5-positions on the phenyl ring, with a methyl acetate moiety at the benzylic position. Key features include:

  • Electron-withdrawing substituents: The nitro and fluorine groups render the aromatic ring electron-deficient, influencing its chemical behavior.
  • Ester functionality: The methyl acetate group enhances solubility in organic solvents and may serve as a synthetic handle for further modifications.

Properties

IUPAC Name

methyl 2-(3,5-difluoro-2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO4/c1-16-8(13)3-5-2-6(10)4-7(11)9(5)12(14)15/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDKBLPQUCEYAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC(=C1)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Aromatic Precursors

The initial step involves nitration of a suitably substituted fluorinated aromatic compound. Based on the literature, nitration typically employs a mixture of concentrated sulfuric acid and nitric acid, or fuming nitric acid, to introduce the nitro group selectively at the ortho or para position relative to existing substituents (such as fluorine) on the aromatic ring.

Key Data:

Reagent Conditions Yield (%) Notes
Concentrated sulfuric acid 4-12 molar equivalents, 60-80°C - Used to generate the nitrating mixture
Fuming nitric acid 1-2 molar equivalents, 0-40°C - Provides nitration with high regioselectivity

Research findings indicate that nitration of fluorinated benzenes yields predominantly the 3,5-difluoro-2-nitrobenzoic acid derivative with high regioselectivity when controlled at low temperatures (around 0-10°C) to prevent over-nitration or poly-nitration.

Esterification to Form Methyl Ester

The nitrated aromatic acid is then converted into its methyl ester to facilitate subsequent reactions. This esterification is achieved via Fischer esterification, employing methanol and an acid catalyst such as sulfuric acid or using methylation reagents like diazomethane.

Typical Procedure:

  • React nitrated acid with excess methanol in the presence of catalytic sulfuric acid at reflux temperature (~65°C).
  • Alternatively, methylation with diazomethane at room temperature offers cleaner conversion with fewer side products.

Data:

Method Conditions Yield (%) References
Fischer esterification Reflux with methanol, sulfuric acid 70-85 Standard method for aromatic acids
Diazomethane methylation Room temperature, inert atmosphere 90-95 Preferred for high purity methyl esters

Research indicates that methyl ester formation improves the handling and purification of intermediates, especially when subsequent halogenation or reduction steps are involved.

Halogenation at the 3,5-Positions

Fluorination at the 3 and 5 positions is typically achieved via electrophilic aromatic substitution using fluorinating agents such as Selectfluor or via nucleophilic substitution if suitable precursors are available.

Methodology:

  • Use of electrophilic fluorinating agents (e.g., N-fluorobenzenesulfonimide) at controlled low temperatures (-20°C to 0°C) to achieve selective fluorination.
  • Alternatively, halogen exchange reactions or direct fluorination of the aromatic ring under radical conditions.

Research Data:

Reagent Conditions Yield (%) Notes
Selectfluor -20°C to 0°C, in acetonitrile 60-75 Selective fluorination at activated positions
Nucleophilic substitution with fluoride Elevated temperature, polar solvents 50-65 Less selective, requires careful control

The literature emphasizes the importance of controlling reaction conditions to prevent over-fluorination or formation of side products.

Introduction of the Nitro Group at the 2-Position

The nitro group is introduced via electrophilic aromatic substitution, as described earlier, with nitration conditions optimized to favor substitution at the ortho position relative to existing fluorines.

Notes:

  • The nitration step is often performed after fluorination to prevent deactivation of the aromatic ring.
  • The regioselectivity is influenced by the electron-withdrawing fluorine substituents, which direct nitration ortho and para positions.

Research Findings:

  • Nitration of fluorinated aromatic compounds is best performed at low temperatures with controlled acid ratios to maximize regioselectivity and yield.

Esterification and Final Functionalization

Following nitration and halogenation, the methyl ester is finalized via standard esterification techniques, and the compound undergoes purification through recrystallization or chromatography.

Additional Notes:

  • The use of protecting groups or selective deprotection strategies (e.g., boron tribromide for methoxy groups) can be employed to refine the synthesis.
  • The entire process benefits from process intensification techniques such as flow chemistry, which enhances safety and reproducibility.

Data Summary Table for Preparation Methods

Step Reagents & Conditions Yield / Efficiency References
Nitration HNO₃ / H₂SO₄, 0-10°C 56-84%
Esterification Methanol, sulfuric acid, reflux 70-95%
Fluorination Selectfluor or nucleophilic fluorination, -20°C to 0°C 50-75%
Nitro group addition Controlled nitration, low temperature High regioselectivity
Purification Recrystallization, chromatography High purity General practice

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-difluoro-2-nitrophenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer properties of derivatives of methyl 3,5-difluoro-2-nitrophenylacetate. For instance:

  • A study demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including breast cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, suggesting that this compound could be a lead compound for developing anticancer agents.

Anti-inflammatory Research

Research has also focused on the anti-inflammatory properties of this compound:

  • In murine models, treatment with this compound resulted in a notable reduction in pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases.

Material Science Applications

The unique structural features of this compound allow for its application in material science:

  • Its ability to form stable complexes with metals suggests potential applications in catalysis and as a precursor for synthesizing novel materials with specific electronic properties .

Bioremediation Potential

The compound's nitro group can undergo bioreduction to form reactive intermediates that may interact with environmental pollutants:

  • Preliminary studies indicate that this compound could be utilized in bioremediation processes to degrade hazardous substances in contaminated environments.

Data Tables

The following table summarizes the biological activities and synthesis methods related to this compound:

Application Description Reference
Anticancer ActivityInduces apoptosis in cancer cells; significant cytotoxicity observed
Anti-inflammatory EffectsReduces pro-inflammatory cytokines in murine models
Material SciencePotential use as a catalyst or precursor for novel materials
Environmental RemediationPossible application in degrading environmental pollutants

Case Study 1: Anticancer Mechanism Investigation

A peer-reviewed study explored the mechanism by which this compound induces apoptosis in breast cancer cells. The study employed various assays to demonstrate that treatment led to mitochondrial dysfunction and subsequent cell death.

Case Study 2: In Vivo Anti-inflammatory Effects

In an experimental model of inflammation, researchers administered this compound to mice subjected to inflammatory stimuli. Results indicated a significant decrease in inflammatory markers compared to control groups.

Mechanism of Action

The mechanism of action of Methyl 3,5-difluoro-2-nitrophenylacetate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds are closely related to Methyl 3,5-difluoro-2-nitrophenylacetate, differing in substituent positions or additional functional groups.

Structural and Molecular Comparisons

Property This compound Methyl 2-Cyano-2-(3,5-Difluoro-2-Nitrophenyl)acetate Methyl 2-(2,6-Difluoro-3-Nitrophenyl)acetate
Molecular Formula C₉H₇F₂NO₄* C₁₀H₆F₂N₂O₄ C₉H₇F₂NO₄
Molecular Weight (g/mol) ~231.15* 256.16 231.15
Substituent Positions 2-NO₂, 3-F, 5-F 2-NO₂, 3-F, 5-F (plus cyano at benzylic position) 3-NO₂, 2-F, 6-F
Key Functional Groups Nitro, fluorine, ester Nitro, fluorine, ester, cyano Nitro, fluorine, ester

*Inferred based on structural similarity to .

Key Observations:

Positional Isomerism: The compound from (2,6-difluoro-3-nitro substitution) demonstrates how fluorine and nitro group positions alter electronic distribution. The meta-nitro and ortho/para-fluorine arrangement in this compound likely increases steric hindrance compared to the 2,6-difluoro-3-nitro isomer.

Functional Group Impact: The cyano group in introduces significant polarity and electron withdrawal, increasing molecular weight (256.16 vs. 231.15) and altering solubility. This group may also facilitate nucleophilic additions or cyclization reactions absent in the target compound.

Physical and Chemical Properties

While direct data for this compound are unavailable, inferences can be drawn from analogs:

Solubility and Polarity:
  • Methyl 2-Cyano-2-(3,5-Difluoro-2-Nitrophenyl)acetate : The cyano group increases polarity, likely enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) but reducing it in nonpolar solvents.
  • Methyl 2-(2,6-Difluoro-3-Nitrophenyl)acetate : Reduced polarity compared to due to the absence of cyano, favoring solubility in dichloromethane or ethyl acetate.
Reactivity:
  • Nitro Group Reduction : All compounds can undergo nitro-to-amine reduction, but steric and electronic differences may affect reaction rates. The target compound’s nitro group at the 2-position may experience steric hindrance from adjacent substituents, slowing reduction compared to ’s 3-nitro isomer.
  • Electrophilic Aromatic Substitution : Fluorine’s ortho/para-directing effects and the nitro group’s meta-directing nature create regioselectivity challenges. The target compound’s substitution pattern may favor reactions at the 4- or 6-positions.

Biological Activity

Methyl 3,5-difluoro-2-nitrophenylacetate is an organic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of fluorine atoms and a nitro group attached to a phenyl ring. This structure contributes to its distinct chemical reactivity and biological properties. The molecular formula is C10H8F2N2O4C_10H_8F_2N_2O_4 with a molecular weight of approximately 246.18 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound can act as a substrate or inhibitor in various enzyme-catalyzed reactions. The presence of fluorine atoms may enhance its binding affinity to specific enzymes, influencing metabolic pathways.
  • Bioreduction : The nitro group in the compound can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components, potentially resulting in cytotoxic effects against cancer cells.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells through oxidative stress mechanisms.
  • Antimicrobial Activity : It has been evaluated for antibacterial and antifungal properties, demonstrating effectiveness against various microbial strains.
  • Enzyme Modulation : The compound has been used as a probe in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.

Data Table: Biological Activities of this compound

Biological Activity Effect Observed Reference
AnticancerInduces apoptosis in cancer cells
AntibacterialEffective against specific bacterial strains
AntifungalInhibits growth of certain fungi
Enzyme InhibitionModulates enzyme activity in biochemical pathways

Case Studies

  • Anticancer Study : A study conducted on human cancer cell lines demonstrated that this compound induces apoptosis via oxidative stress pathways. The compound was shown to increase reactive oxygen species (ROS) levels significantly, leading to cell death.
  • Antimicrobial Evaluation : In vitro tests indicated that the compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) values were determined to assess its efficacy.
  • Enzyme Activity Modulation : Research involving enzyme assays revealed that this compound could act as an effective inhibitor for certain hydrolases, showcasing its potential utility in biochemical research.

Q & A

Q. Table 1: Synthetic Method Comparison

MethodReactantsConditionsYield Considerations
Nucleophilic Substitution3,5-Difluoro-2-nitrophenylacetic acid, methyl iodideK₂CO₃, DMF, 0–5°CSide-product formation at >10°C
CondensationCyanoacetate, fluoronitrobenzaldehydeAcOH, reflux, tolueneMonitor via TLC for completion

How should researchers characterize the purity and structural integrity of this compound?

Basic Research Question
A multi-technique approach is essential:

  • ¹H/¹⁹F NMR : Confirm ester methyl protons (δ 3.7–3.9 ppm) and fluorine coupling patterns (¹⁹F NMR, δ -110 to -120 ppm) .
  • IR Spectroscopy : Detect C≡N (~2250 cm⁻¹) and NO₂ (~1520/1350 cm⁻¹) stretches.
  • Mass Spectrometry : ESI+ mode confirms molecular ion peak at m/z 256.16 (C₁₀H₆F₂N₂O₄⁺) .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%).

Q. Table 2: Key Spectral Signatures

TechniqueTarget SignalParameters
¹H NMRCH₃COO (δ 3.8 ppm)DMSO-d₆, 400 MHz
¹⁹F NMR3,5-F (δ -115 ppm, d, J = 8 Hz)CFCl₃ reference
IRC≡N (2245 cm⁻¹)KBr pellet

What analytical approaches are recommended to study the stability of this compound under varying pH conditions?

Advanced Research Question
Stability studies should simulate physiological and synthetic conditions:

  • Accelerated Degradation : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours.
  • HPLC-UV Analysis : Quantify degradation using a C18 column (λ = 254 nm).
  • LC-MS/MS : Identify hydrolysis products (e.g., free acid or demethylated derivatives). Fluorinated aromatic rings may resist hydrolysis under acidic conditions but degrade in strong bases .

How can researchers address contradictory data regarding the reactivity of the nitrophenyl group in fluorinated aromatic esters?

Advanced Research Question
Contradictions may arise from competing electronic effects (fluorine’s -I vs. nitro’s -M effects). Strategies include:

  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to map charge distribution and predict reaction sites.
  • Kinetic Isotope Effects : Use deuterated analogs to study rate-determining steps in nitro reduction.
  • Controlled Experiments : Compare reactivity under inert vs. oxidative atmospheres to isolate pathways .

What strategies can mitigate nitro group reduction during synthetic processes involving this ester?

Advanced Research Question
Nitro reduction can occur under catalytic hydrogenation or with strong reductants (e.g., NaBH₄). Mitigation approaches:

  • Selective Catalysts : Use Pd/C with controlled H₂ pressure to avoid over-reduction.
  • Protecting Groups : Temporarily protect the nitro group with Boc before sensitive reactions.
  • Alternative Reductants : Employ CeCl₃/NaBH₄ for milder reduction of competing functional groups .

How does the presence of fluorine substituents influence the electronic properties and reactivity of the nitrophenyl group?

Advanced Research Question
Fluorine’s electron-withdrawing inductive (-I) effect increases the nitro group’s electrophilicity, enhancing its participation in nucleophilic aromatic substitution (SNAr). However, steric hindrance from 3,5-fluorine may limit accessibility. Cyclic voltammetry can quantify redox potentials, revealing fluorine’s impact on nitro reduction thresholds .

What are the challenges in achieving regioselective functionalization of the difluorinated aromatic ring?

Advanced Research Question
Regioselectivity is complicated by fluorine’s directing effects. Solutions include:

  • Directed Ortho-Metalation : Use LiTMP to deprotonate specific positions.
  • Transition Metal Catalysis : Pd-mediated C–H activation at meta positions.
  • Protection/Deprotection : Temporarily block reactive sites with trimethylsilyl groups .

What role does the cyano group play in the chemical reactivity of this compound?

Basic Research Question
The cyano group activates the α-carbon for nucleophilic attack, facilitating Knoevenagel condensations. It also stabilizes enolate intermediates in alkylation reactions. IR and ¹³C NMR (δ ~115 ppm for C≡N) are critical for tracking its participation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Methyl 3,5-difluoro-2-nitrophenylacetate
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Methyl 3,5-difluoro-2-nitrophenylacetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.